

# methyl benzenesulfonate chemical properties and reactivity

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## Compound of Interest

Compound Name: Methyl benzenesulfonate

Cat. No.: B196065

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Methyl Benzenesulfonate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl benzenesulfonate** (CAS No. 80-18-2) is a methyl ester of benzenesulfonic acid, recognized for its role as a potent methylating agent in organic synthesis.<sup>[1][2]</sup> It is also classified as a potential genotoxic impurity (PGI) in drug substances due to its ability to exert genotoxic effects in bacterial and mammalian cell systems.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental protocols, tailored for professionals in research and drug development.

## Chemical and Physical Properties

**Methyl benzenesulfonate** is a colorless to pale yellow or light brown liquid.<sup>[1][4][5]</sup> A summary of its key quantitative properties is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of **Methyl Benzenesulfonate**

Property	Value	Source(s)
Identifiers		
IUPAC Name	methyl benzenesulfonate	[6][7]
CAS Number	80-18-2	[1][3][8]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>3</sub> S	[3][4][8]
Molecular Weight	172.20 g/mol	[1][4][8]
Physical Properties		
Appearance	Clear colorless to pale yellow/light brown liquid	[1][4][5]
Melting Point	-4 °C	[3][4]
Boiling Point	147-150 °C @ 13 mmHg~250-280 °C @ 760 mmHg	[1][3]
Density	1.269 - 1.300 g/cm <sup>3</sup>	[3][4]
Refractive Index	1.514 - 1.519 @ 20°C	[3][5]
Flash Point	143 °C (289.4 °F)	[3][4]
Solubility		
Water	Immiscible	[3]
Organic Solvents	Miscible with chloroform, methanol, ethanol, ether, acetone	[3][9]
Toxicological Data		
LD50 (Oral, mouse)	250 mg/kg	[4]
LD50 (Oral, rat)	740 mg/kg	[4][10]

## Reactivity and Hazardous Profile

### Reactivity

**Methyl benzenesulfonate**'s primary reactivity stems from its function as an effective methylating agent, transferring a methyl group to various nucleophiles.[\[2\]](#)[\[11\]](#)

- **Methylation:** It is widely used in organic synthesis for methylation reactions. A notable application is the methylation of 3-methylxanthine to produce theobromine.[\[2\]](#)[\[11\]](#) Unlike other agents like dimethyl sulfate, **methyl benzenesulfonate** does not readily decompose in neutral or weakly acidic conditions, which simplifies the control of the methylation process.[\[2\]](#) It can also be used for the C-methylation of compounds like perbromothiophene and in nickel-catalyzed methylation of alkyl halides.[\[12\]](#)[\[13\]](#)
- **Hydrolysis:** The compound undergoes hydrolysis to form benzenesulfonic acid and methanol.[\[9\]](#)[\[14\]](#) The kinetics of its hydrolysis have been studied to understand SN2 reaction mechanisms.[\[14\]](#)[\[15\]](#)
- **Polymerization:** It has applications in the polymerization of ethylene, where it is used in the synthesis of imine ligands and their corresponding palladium complexes.[\[11\]](#)[\[16\]](#)

## Stability and Incompatibilities

The compound is stable under normal temperatures and pressures.[\[4\]](#)[\[17\]](#) However, it is incompatible with:

- Strong oxidizing agents[\[4\]](#)
- Strong acids[\[2\]](#)
- Strong bases[\[2\]](#)

Contact with these substances should be avoided. Exposure to excess heat should also be prevented.[\[4\]](#)

## Hazardous Decomposition

Upon thermal decomposition or combustion, **methyl benzenesulfonate** can generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[\[4\]](#)[\[10\]](#)[\[17\]](#)

## Genotoxicity

**Methyl benzenesulfonate** is recognized as a sulfonate ester that acts as a potential genotoxic impurity in pharmaceutical products.<sup>[3]</sup> Its genotoxic effects have been observed in both bacterial and mammalian cell systems, making its detection and control critical in drug development and manufacturing.<sup>[2]</sup>

## Experimental Protocols

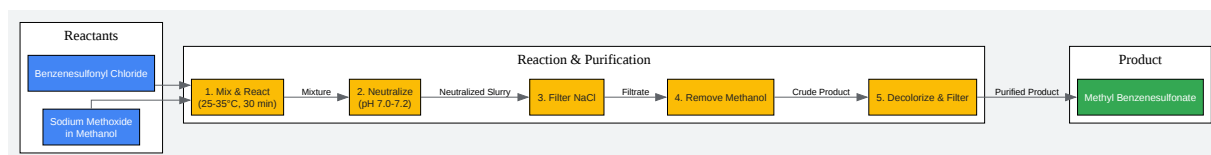
Detailed methodologies for key experiments involving **methyl benzenesulfonate** are provided below.

### Synthesis of Methyl Benzenesulfonate

A high-yield synthesis method involves the reaction of benzenesulfonyl chloride with sodium methoxide.<sup>[2]</sup><sup>[18]</sup>

Protocol:

- Add benzenesulfonyl chloride (1.0 mol) to a suitable reaction vessel.
- While maintaining the temperature between 25-35°C, slowly add a sodium methoxide methanol solution (1.2-1.4 mol) dropwise.
- After the addition is complete, continue to stir the mixture at 25-35°C for 30 minutes.
- Neutralize the reaction mixture to a pH of 7.0-7.2.
- Filter the mixture to remove the sodium chloride precipitate.
- Heat the filtrate to distill off and remove the methanol.
- Cool the remaining liquid to room temperature.
- Perform a decolorization filtration (e.g., using activated carbon) to obtain the final product as a colorless, transparent liquid.<sup>[18]</sup>



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### Synthesis of *Methyl Benzenesulfonate* Workflow

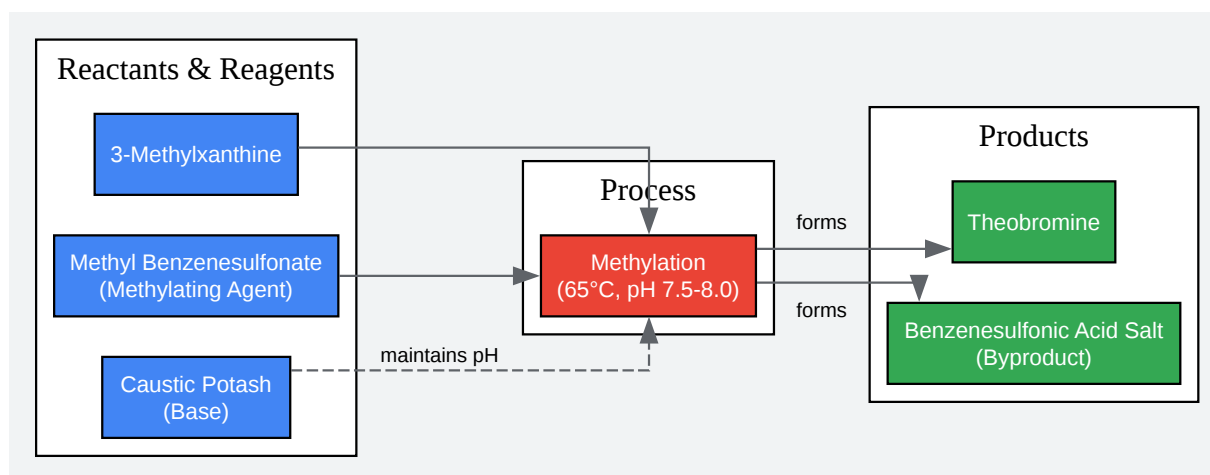
## Methylation of 3-Methylxanthine to Theobromine

This protocol details the use of **methyl benzenesulfonate** as a methylating agent.[2]

Protocol:

- Dissolve 30 g of 3-methylxanthine in 127 g of an 8% caustic potash solution at 65°C.
- Add 120 ml of methanol to the solution.
- While maintaining the temperature at 65°C, add 30 ml of 95.5% **methyl benzenesulfonate** over a period of 45 minutes. The pH should reach 7.5-8.0 towards the end of the addition.
- Stir the mixture for 20 minutes, maintaining the pH by adding more 8% caustic potash solution as needed.
- Add another 19.5 ml of **methyl benzenesulfonate** over 15 minutes, keeping the pH within the 7.5-8.0 range for one hour.
- Monitor the reaction until 3-methylxanthine is no longer detected.
- Cool the mixture to 20-25°C and maintain for 8 hours to allow the product to crystallize.
- Filter the resulting solid (theobromine), wash it with cold water, and proceed with further purification steps (e.g., dissolution in caustic potash, treatment with activated carbon, and

precipitation with hydrochloric acid).[2]



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*Methylation of 3-Methylxanthine using **Methyl Benzenesulfonate***

## Safety and Handling

**Methyl benzenesulfonate** is a hazardous chemical that requires careful handling.

- Health Hazards: It is harmful if swallowed and causes severe burns to the eyes, skin, and digestive and respiratory tracts.[4][6][19] It may also cause an allergic skin reaction.[6][10]
- Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate protective gloves, and clothing to prevent skin exposure.[4][20] Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[4]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][19] Wash thoroughly after handling. Avoid ingestion and inhalation.[4][20]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[4][20]
- First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical aid.[4] If inhaled, move to fresh air. If ingested

by a conscious person, give 2-4 cupfuls of milk or water and get immediate medical aid.[4]

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